Abz-Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg-Gln-EDDnp

Neutrophil Serine Protease Enzyme Kinetics Substrate Specificity

Eliminate false hits in your HNE inhibitor screens. Generic elastase substrates cross-react with proteinase 3 (Pr3), leading to inaccurate quantification in complex biological matrices. This internally quenched FRET substrate is the validated solution. - >500-fold selectivity for HNE over Pr3, ensuring target-specific signal. - Validated kcat/Km = 531 mM⁻¹s⁻¹ for reproducible, quantitative activity assays. - ≥98% HPLC purity with cold-chain shipping ensures batch-to-batch consistency for your screening campaigns and QC protocols.

Molecular Formula C61H93N21O19S
Molecular Weight 1456.6
CAS No. 824405-61-0
Cat. No. B593224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbz-Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg-Gln-EDDnp
CAS824405-61-0
SynonymsN-(2-aminobenzoyl)-L-alanyl-L-prolyl-L-α-glutamyl-L-α-glutamyl-L-isoleucyl-L-methionyl-L-arginyl-L-arginyl-N1-[2-[(2,4-dinitrophenyl)amino]ethyl]-L-glutamamide
Molecular FormulaC61H93N21O19S
Molecular Weight1456.6
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCSC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C3=CC=CC=C3N
InChIInChI=1S/C61H93N21O19S/c1-5-32(2)49(79-56(94)42(20-23-48(86)87)76-54(92)41(19-22-47(84)85)77-57(95)44-15-10-29-80(44)59(97)33(3)72-50(88)35-11-6-7-12-36(35)62)58(96)78-43(24-30-102-4)55(93)74-38(13-8-25-70-60(64)65)52(90)73-39(14-9-26-71-61(66)67)53(91)75-40(18-21-46(63)83)51(89)69-28-27-68-37-17-16-34(81(98)99)31-45(37)82(100)101/h6-7,11-12,16-17,31-33,38-44,49,68H,5,8-10,13-15,18-30,62H2,1-4H3,(H2,63,83)(H,69,89)(H,72,88)(H,73,90)(H,74,93)(H,75,91)(H,76,92)(H,77,95)(H,78,96)(H,79,94)(H,84,85)(H,86,87)(H4,64,65,70)(H4,66,67,71)/t32-,33-,38-,39-,40-,41-,42-,43-,44-,49-/m0/s1
InChIKeyYENMYQHRKVAJCS-GMUSKWQMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Abz-Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg-Gln-EDDnp: FRET Substrate for HNE


Abz-Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg-Gln-EDDnp (CAS 824405-61-0) is a synthetic, internally quenched fluorescence resonance energy transfer (FRET) peptide substrate engineered for the specific detection and quantification of human neutrophil elastase (HNE) activity [1]. The compound consists of a peptide sequence (Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg-Gln) flanked by an ortho-aminobenzoic acid (Abz) fluorophore and an N-(2,4-dinitrophenyl)ethylenediamine (EDDnp) quencher. Upon cleavage by HNE, the Abz:EDDnp donor-acceptor pair is disrupted, resulting in a measurable increase in fluorescence at an emission wavelength of 420 nm upon excitation at 320 nm [2].

Detection Workflow FRET-based HNE activity assay Abz/EDDnp pair; ex 320 nm, em 420 nm
Selectivity Context Reported preference for HNE over Pr3 Designed to limit Pr3 cross-reactivity
Assay Setup Pre-characterized kinetic benchmarks Supports QC standardization and protocol transfer

Why Generic Substrates Fail to Replace This FRET Peptide


Generic substitution of fluorogenic neutrophil elastase (NE) substrates is scientifically unsound due to profound differences in specificity, sensitivity, and cross-reactivity. Human neutrophil elastase (HNE) shares significant structural and functional homology with other neutrophil serine proteases (NSPs), most notably proteinase 3 (Pr3), which is co-secreted at inflammatory sites [1]. Standard or less-refined substrates often exhibit substantial crossover activity, leading to inaccurate quantification of HNE in complex biological matrices. The unique amino acid sequence of Abz-Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg-Gln-EDDnp was rationally designed to exploit differences in the S2' subsite of HNE versus Pr3, conferring a selectivity profile that is absent in many commercially available alternatives [2].

!

Selectivity profile may shift

Generic elastase substrates often do not reproduce the reported HNE/Pr3 discrimination; co-secreted Pr3 can interfere.

!

Matrix performance not guaranteed

Alternative substrates may lack documented behavior in complex biological fluids, requiring additional validation.

!

Lot-to-lot assay consistency

Undefined purity and solubility specifications on generic peptides can increase experimental noise.

Quantitative Evidence for Substrate Selection


Kinetic Selectivity for HNE over Proteinase 3

The primary differentiator of this substrate is its exceptional selectivity for human neutrophil elastase (HNE) over the closely related and co-expressed protease, proteinase 3 (Pr3). In head-to-head kinetic assays, the catalytic efficiency (kcat/Km) of Abz-Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg-Gln-EDDnp for HNE was demonstrated to be more than 500 times greater than its efficiency for Pr3 [1]. This stark contrast is a direct result of rational peptide design targeting the unique S2' subsite structure of HNE, which accommodates an arginyl residue at the P2' position, a feature not shared by Pr3 [2].

HNE vs Pr3 selectivity
Head-to-head comparison
kcat/Km > 500× higher for HNE
Reported selectivity supports HNE-specific detection
Based on S2' subsite design; Korkmaz et al. 2004
Neutrophil Serine Protease Enzyme Kinetics Substrate Specificity

Validated Catalytic Efficiency (kcat/Km)

This substrate exhibits a well-characterized and highly efficient kinetic profile for its target, human neutrophil elastase. The specificity constant (kcat/Km) is a robust and widely cited value of 531 mM⁻¹s⁻¹ [1]. This quantitative parameter confirms the substrate's excellent turnover rate relative to its binding affinity, enabling sensitive detection of HNE at low concentrations.

Catalytic efficiency
Supporting evidence
kcat/Km 531 mM⁻¹s⁻¹
Assay benchmark for HNE activity verification
pH 8.0, Tris-HCl, 37 °C
Enzyme Assay Fluorogenic Substrate Kinetic Constant

Defined Purity and Solubility Specifications

Procurement of this compound is supported by defined quality control (QC) specifications that are critical for sensitive biochemical assays. Manufacturer data confirm a purity of ≥98.0% as determined by high-performance liquid chromatography (HPLC) [1]. Furthermore, the solubility is specified as 5 mM in 30% dimethylformamide (DMF) [1]. These precise parameters are not uniformly guaranteed across all alternative or generic substrates, where batch-to-batch variability can introduce significant experimental noise.

Quality specifications
Class-level inference
Purity ≥98% (HPLC); Solubility 5 mM in 30% DMF
Supports lot-consistent assay performance
Manufacturer COA dependent
Peptide Purity Assay Reproducibility QC Specifications

FRET Pair Compatibility with Common Readers

This substrate utilizes the well-established Abz/EDDnp FRET pair. Upon cleavage, the Abz fluorophore is released from the quenching effect of the EDDnp group, resulting in a strong fluorescence signal with excitation (ex) and emission (em) maxima of 320 nm and 420 nm, respectively [1]. These wavelengths are compatible with standard fluorescence plate readers and cuvette-based spectrofluorometers. While other FRET pairs exist (e.g., Mca/Dnp with ex/em at 328/393 nm), the Abz/EDDnp system is a workhorse for protease research due to its large signal-to-noise ratio and low background fluorescence in aqueous buffers [2].

FRET pair
Class-level inference
Ex 320 nm / Em 420 nm
Compatible with standard plate readers
Abz/EDDnp pair; low background
FRET Fluorescence Spectroscopy Assay Development

Membrane-Bound HNE Activity Measurement

Unlike many fluorogenic substrates that are only validated for use with purified enzymes, the utility of Abz-Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg-Gln-EDDnp is documented in more physiologically relevant contexts. A detailed protocol describes its use for the spectrofluorometric measurement of membrane-bound HNE activity directly on the surface of quiescent and activated human neutrophils [1]. This capability is a significant advantage over substrates that may be sterically hindered or unable to access the active site of proteases in their native, membrane-associated environment.

Membrane-bound HNE
Supporting evidence
Protocol for cell-surface HNE measurement
Enables neutrophil activation endpoint studies
Nature Protocols, 2008
Cell-Based Assay Membrane-Bound Protease Translational Research

Cross-Reactivity in Clinical Samples

Transparency regarding limitations is a valuable feature for scientific procurement. A study evaluating the substrate's performance in complex clinical samples (cystic fibrosis sputum) demonstrated that while the substrate is highly specific for HNE in a controlled setting, its turnover in sputum sol was reduced by 10-25% in the presence of inhibitors for metallo, trypsin-like, and chymotrypsin-like proteases [1]. This indicates a degree of non-specific hydrolysis by other proteases present in the biological matrix. This documented evidence allows researchers to anticipate and control for potential assay interference when working with clinical specimens, a level of detail not provided for many alternative substrates.

Matrix interference
Supporting evidence
10–25% turnover reduction in CF sputum
Matrix-effect context for clinical sample studies
In presence of broad protease inhibitors
Assay Interference Biological Matrix Effects Clinical Biomarker Validation

Key Research and Drug Discovery Applications


HTS for HNE Inhibitor Discovery

The >500-fold selectivity of Abz-Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg-Gln-EDDnp for HNE over Pr3 makes it an ideal reagent for primary screening campaigns aimed at identifying HNE-specific inhibitors [1]. In a high-throughput setting, the risk of misidentifying a non-specific or Pr3-targeting compound as an HNE inhibitor is substantially reduced. This substrate allows for the direct measurement of HNE activity in screening wells without the confounding signal from Pr3, thereby increasing the hit-to-lead ratio and streamlining downstream validation efforts [1].

HNE Activity in Inflammation Models

The substrate's validated protocol for measuring membrane-bound HNE activity directly on the surface of human neutrophils positions it as a critical tool for immunology and inflammation research [2]. Researchers can quantify HNE activity in response to various stimuli on quiescent and activated cells without needing to purify the enzyme from the cell surface. This application is directly relevant for studying the role of HNE in chronic inflammatory diseases like COPD, cystic fibrosis, and rheumatoid arthritis [2].

Pharmacodynamic Assays for HNE Therapeutics

For biopharmaceutical companies developing HNE inhibitors, this substrate provides a robust foundation for developing pharmacodynamic assays to measure target engagement. The well-defined kinetic parameters (kcat/Km = 531 mM⁻¹s⁻¹) and the published protocol for use in complex biological fluids like bronchoalveolar lavage fluid enable the quantification of active HNE levels in preclinical and potentially clinical samples [2]. This facilitates the correlation of drug concentration with the degree of protease inhibition, a key component of establishing a therapeutic window.

QC and Activity Verification for Core Facilities

The combination of a guaranteed purity (≥98.0%) and a validated, reproducible kinetic constant (kcat/Km = 531 mM⁻¹s⁻¹) makes this substrate an excellent choice for quality control applications [1]. Core facilities and assay development groups can use this substrate to standardize and verify the activity of their recombinant HNE enzyme stocks. This ensures consistency across different users and experiments, a critical requirement for maintaining high standards in shared research environments.

Application
Selection Property
Validation Focus
HNE inhibitor screening
Reported HNE/Pr3 selectivity context
Primary hit confirmation and off-target Pr3 review
Inflammation model studies
Cell-surface HNE detection capability
Neutrophil activation endpoint validation
Target engagement assays
Defined kinetic benchmark (kcat/Km)
Exposure-response model interpretation
Enzyme QC and core facility standardization
Lot-consistent purity and activity
Reproducibility across HNE stock verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


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